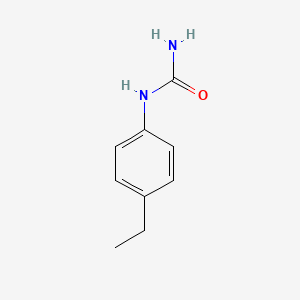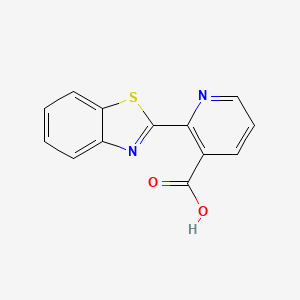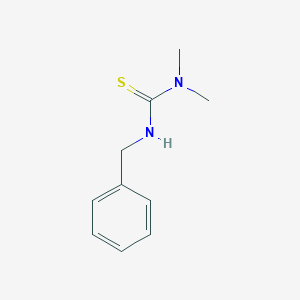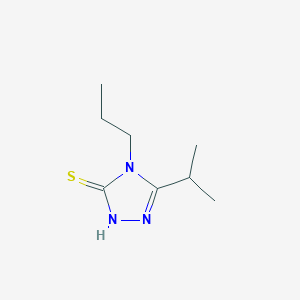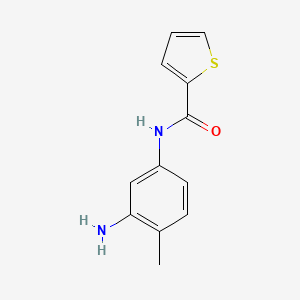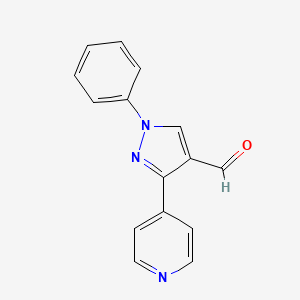
1-苯基-3-吡啶-4-基-1H-吡唑-4-甲醛
描述
“1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 371917-81-6 . It has a molecular weight of 249.27 and its molecular formula is C15H11N3O . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the synthesis of 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde was reported using Vilsmeier Haack complex from N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide .
Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI key for this compound is RPXJROJLJRFFOF-UHFFFAOYSA-N .
Chemical Reactions Analysis
In one reported reaction, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids in high yield .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 452.5±35.0 °C at 760 mmHg, and a flash point of 227.5±25.9 °C . It has a molar refractivity of 74.9±0.5 cm3 and a polar surface area of 48 Å2 .
科学研究应用
Anticancer Activity
This compound has been studied for its potential as an anticancer agent . It has shown promise in inhibiting EGFR kinase, which plays a crucial role in the proliferation of cancer cells. Research indicates that derivatives of this compound could be effective against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Anti-Inflammatory Properties
The anti-inflammatory potential of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde derivatives has been explored. These compounds have been synthesized and evaluated for their ability to reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool to study protein expression and interaction. Its reactivity and binding properties make it a valuable asset for identifying and quantifying proteins in complex biological samples .
Organic Synthesis
As a building block in organic synthesis, this compound is used to construct more complex molecules. Its reactive aldehyde group allows for various chemical transformations, making it a versatile reagent for synthesizing pharmaceuticals and other organic compounds .
作用机制
Target of Action
It has been suggested that the compound may interact with certain proteins or enzymes in the body .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
It is likely that the compound’s interactions with its targets influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is a solid at room temperature, and its melting point is predicted to be 16873° C . These properties may influence its bioavailability.
Result of Action
It has been suggested that the compound may have antiproliferative effects against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
属性
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJROJLJRFFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358097 | |
| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
371917-81-6 | |
| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized according to the research?
A1: The paper describes the synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (specifically, its 5-chloro derivative) []. It is obtained by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions. This reaction leads to the formation of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde [].
Q2: What types of reactions involving 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde are discussed in the paper?
A2: The research highlights the reactivity of the synthesized 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. It participates in reactions with various reagents, including hippuric acid, sodium azide, and aromatic ketones []. These reactions demonstrate the compound's versatility as a building block for synthesizing more complex molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









